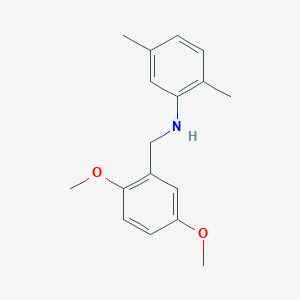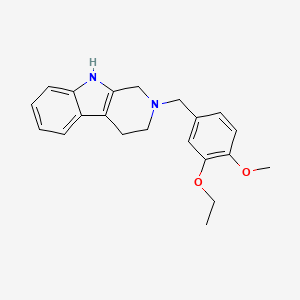![molecular formula C15H11N5O3S B5804814 N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5804814.png)
N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea involves a variety of chemical reactions, including ring opening, nucleophilic substitution, and intramolecular cyclization. For example, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring opening to produce a thioketene intermediate that reacts with nucleophiles, forming derivatives through intermolecular cyclization (Androsov & Neckers, 2007). This process is adaptable for synthesizing heterocyclic analogues of the target compound.
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been elucidated using techniques like X-ray powder diffraction (XRPD) and density functional theory (DFT). For instance, a detailed structural investigation of a similar compound was conducted, highlighting intermolecular interactions and the solid-state molecular structure (Rahmani et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of this class of compounds includes the ability to form various derivatives through reactions with nucleophiles. Compounds like N-(4- phenyl-1, 3-thiazol-2-yl)-N'-phenylureas have been synthesized from amino-substituted phenylthiazoles, indicating a versatile chemical reactivity pattern that allows for the synthesis of a wide range of derivatives with potential biological activity (Fatima et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure and functional groups. The crystal structure analysis reveals the molecular packing and intermolecular interactions, which are crucial for understanding the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are determined by the compound's functional groups and molecular structure. Studies have shown that thiadiazole derivatives can exhibit a range of activities, including antimicrobial and anti-inflammatory effects, highlighting their significant chemical versatility and potential as bioactive molecules (Mariappan et al., 2016).
Orientations Futures
The future directions for the research and development of “N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea” and similar compounds could involve further investigation into their biological activities and potential applications in medicine. Given their ability to disrupt DNA replication processes, these compounds could be explored for their potential use as antimicrobial or anticancer agents .
Propriétés
IUPAC Name |
1-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3S/c21-14(16-11-4-2-1-3-5-11)17-15-19-18-13(24-15)10-6-8-12(9-7-10)20(22)23/h1-9H,(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOZPBWVDULCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(dimethylamino)sulfonyl]-N-isopropylbenzamide](/img/structure/B5804750.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)
![(4-aminophenyl)[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5804785.png)
![N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B5804793.png)
![3-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5804799.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5804804.png)
![5,5-dimethyl-2-[(4-morpholinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5804807.png)
![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5804811.png)
![2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5804820.png)

![1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5804825.png)